molecular formula C11H8N2O3 B3136212 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid CAS No. 412339-01-6

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Cat. No. B3136212
M. Wt: 216.19 g/mol
InChI Key: AAVYIKIZGPTVFN-UHFFFAOYSA-N
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Description

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C11H8N2O3 and a molecular weight of 216.19 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is 1S/C12H9NO3/c14-11-7-6-9 (12 (15)16)8-13 (11)10-4-2-1-3-5-10/h1-8H, (H,15,16) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 216.19 .

Scientific Research Applications

Carboxylic Acid Derivatives in Anticancer Research

Carboxylic acid derivatives, such as cinnamic acid and its analogs, have been extensively studied for their anticancer properties. The chemical flexibility of cinnamic acids allows for a wide range of reactive sites, leading to significant interest in their medicinal applications, particularly as antitumor agents. This interest is driven by their traditional and synthetic antitumor efficacy, underscoring the potential of carboxylic acid derivatives in developing anticancer treatments (De, Baltas, & Bedos-Belval, 2011).

Hydroxycinnamic Acids and Antioxidant Properties

The antioxidant properties of hydroxycinnamic acids (HCAs) and their structure-activity relationships (SARs) have been a subject of extensive research. Modifications in the aromatic ring and carboxylic function of HCAs have been shown to influence their antioxidant activity, providing valuable insights for medicinal chemistry in optimizing the structure of molecular leads for better therapeutic outcomes (Razzaghi-Asl et al., 2013).

Levulinic Acid in Drug Synthesis

Levulinic acid, a biomass-derived chemical, demonstrates flexibility and uniqueness in drug synthesis due to its carbonyl and carboxyl functional groups. It has shown potential in cancer treatment and medical materials, highlighting the use of carboxylic acid derivatives in simplifying drug synthesis and reducing costs (Zhang et al., 2021).

Mesalazine (5-ASA) in Medical Use

Mesalazine, or 5-aminosalicylic acid (5-ASA), a nonsteroidal anti-inflammatory drug, has been explored for its antioxidant, anti-inflammatory, and gastroprotective properties. This review underscores the diverse pharmacological and biological effects of 5-ASA, suggesting its potential beyond traditional applications in inflammatory bowel disease (Beiranvand, 2021).

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids on microbes, particularly in the context of biorenewable chemical production, has been reviewed, focusing on their inhibitory effects and strategies for overcoming these challenges. This research is crucial for improving microbial tolerance and optimizing industrial processes (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

6-oxo-1-phenylpyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10-7-6-9(11(15)16)12-13(10)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVYIKIZGPTVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Synthesis routes and methods

Procedure details

4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (100 mg, 0.4 mmol) was dissolved in 3 ml EtOH and Pd/C (25 mg) was added. A H2 balloon was attached to the reaction vessel and the mixture was stirred for 4 h. The reaction was filtered through a pad of Celite®, concentrated and used without further purification in the next reaction. MS m/z: 217(100%, M+1)).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Liao, J Yang, X Li, C Hu, W Zhu, Y Zhou… - Journal of Medicinal …, 2023 - ACS Publications
Acute lung injury (ALI) and sepsis are both serious and complex conditions associated with high mortality, yet there are no effective treatments. Herein, we designed and synthesized a …
Number of citations: 2 pubs.acs.org
S Zhou, H Liao, C He, Y Dou, M Jiang, L Ren… - European Journal of …, 2014 - Elsevier
A series of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety were synthesized and evaluated for their in vitro cytotoxic activity against five cancer cell lines (HT-29, …
Number of citations: 35 www.sciencedirect.com
X Zhang, J Luo, Q Li, Q Xin, L Ye, Q Zhu, Z Shi… - European Journal of …, 2021 - Elsevier
Chemokine receptor 2 (CXCR2) is the receptor of glutamic acid–leucine–arginine sequence-contained chemokines CXCs (ELR + CXCs). In recent years, CXCR2-target treatment …
Number of citations: 4 www.sciencedirect.com

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